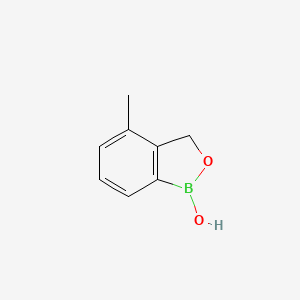

4-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol

Description

Contextualization of Boron-Containing Heterocycles in Modern Chemical Research

The incorporation of boron into heterocyclic compounds represents a significant and expanding area of modern chemical research, particularly within medicinal chemistry. nih.govresearchgate.net The unique electronic properties of the boron atom have established it as a "magic" element in drug design, capable of forming stable covalent bonds with biological targets. nih.govresearchgate.net This has led to the successful development and FDA approval of several boron-containing drugs, including the proteasome inhibitor bortezomib (B1684674) for cancer therapy, and the benzoxaboroles crisaborole (B606811) and tavaborole (B1682936) for inflammatory and fungal conditions, respectively. nih.govresearchgate.net

Boron-based heterocycles are noted for their potential to yield compounds with favorable biological activities and useful pharmacokinetic profiles. nih.gov Their utility is not confined to pharmaceuticals; they are also integral to advancements in materials science. researchgate.net The growing interest in this field has overturned previous concerns about the toxicity and stability of organoboron compounds, leading to a surge in the exploration of new boron-containing scaffolds. scite.ai

Overview of Benzoxaborole Scaffold Significance in Academic Synthesis and Reactivity

The benzoxaborole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its desirable physicochemical and drug-like properties. sciengine.comresearchgate.net This versatile boron-heterocyclic framework has been the subject of extensive research, leading to the discovery of new agents with antibacterial, antifungal, antiviral, anti-protozoal, and anti-inflammatory activities. enamine.netresearchgate.netenamine.net Two notable examples are Tavaborole, an antifungal, and Crisaborole, used for atopic dermatitis, both of which are clinically approved. researchgate.netenamine.net

Beyond their therapeutic applications, benzoxaboroles are valuable in organic synthesis, molecular recognition, and supramolecular chemistry. sciengine.comsciengine.com Key properties of benzoxaboroles that contribute to their significance include low biotoxicity, good water solubility, and the ability to coordinate with oxygen and nitrogen atoms, which allows for covalent and non-bonding interactions with protein targets. enamine.netenamine.net The boron-carbon bond within the oxaborole ring exhibits greater hydrolytic resistance compared to corresponding boronic acids. researchgate.net

Historical Development and Evolution of Benzoxaborole Synthesis Methodologies

The first synthesis and characterization of benzoxaboroles were reported in 1957 by Torssell. researchgate.netresearchgate.netnih.gov For nearly five decades following their discovery, the application of benzoxaboroles was primarily in the realms of organic synthesis, glycopeptide recognition, and supramolecular chemistry. nih.gov

A significant shift occurred in 2006 when a 5-fluoro-substituted benzoxaborole, later known as tavaborole, was identified as having potent antifungal activity. nih.gov This discovery was a pivotal moment that catalyzed increased interest in benzoxaboroles for drug design and medicinal chemistry. nih.gov Consequently, this spurred the development of novel and diverse synthetic strategies to produce a wide array of benzoxaborole derivatives for biological evaluation. researchgate.netacs.org This evolution in synthetic methodology has made a large variety of these compounds accessible for research and development. researchgate.net

Properties

IUPAC Name |

1-hydroxy-4-methyl-3H-2,1-benzoxaborole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO2/c1-6-3-2-4-8-7(6)5-11-9(8)10/h2-4,10H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMTCOWKGAPJWJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2=C(CO1)C(=CC=C2)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methyl 1,3 Dihydro 2,1 Benzoxaborol 1 Ol and Analogues

Established Synthetic Pathways for Benzoxaborole Core Structures

The construction of the benzoxaborole framework can be achieved through several reliable synthetic pathways. These methods offer access to a diverse range of substituted benzoxaboroles, including the 4-methyl derivative.

Cyclocondensation Approaches Involving Boronic Acids, Esters, and Halides

Cyclocondensation reactions represent a direct approach to the benzoxaborole core. A prominent example involves the intramolecular condensation of o-formylphenylboronic acids. In this method, the boronic acid and the aldehyde functionalities, being in close proximity on the aromatic ring, can readily cyclize. This process is often facilitated by the inherent Lewis acidity of the boron atom. acs.orgresearchgate.net The reaction of 2-formylarylboronic acids with nucleophiles can also lead to the formation of 3-substituted benzoxaboroles. sciengine.com

Another strategy involves the reaction of pre-formed o-hydroxymethylphenylboronic acids. These precursors can be synthesized through various means and then cyclized under dehydrating conditions to furnish the benzoxaborole ring. organic-chemistry.org The stability of the resulting benzoxaborole ring allows for further modifications under a range of reaction conditions. researchgate.net

| Starting Material | Reagent/Condition | Product | Yield (%) | Reference |

| o-Formylphenylboronic acid | Chiral amino-squaramide catalyst | 3-Substituted benzoxaborole | Good to excellent | acs.org |

| 2-Bromo-1,4-dimethylbenzene | 1. KMnO₄ 2. Esterification 3. LiBH₄ 4. DHP protection 5. n-BuLi, Triisopropyl borate (B1201080) 6. HCl | 6-Formyl-1,3-dihydro-2,1-benzoxaborol-1-ol | Not specified | nih.gov |

This table is interactive and can be sorted by clicking on the column headers.

Borylative Heterocyclization Strategies

Borylative heterocyclization has emerged as a powerful method for the simultaneous formation of the heterocyclic ring and installation of the boron moiety. google.com This approach offers atom economy and can provide access to complex benzoxaboroles in a single step from relatively simple starting materials. google.com

Direct borylation methods involve the addition of a B-element σ-bond across a π-system. google.com For instance, the gold-catalyzed oxyboration of alkynes with a pre-formed boron-oxygen σ bond can lead to borylated benzofurans, which are structurally related to benzoxaboroles. google.com These methods benefit from the ability to control regiochemistry and are compatible with a variety of functional groups. google.com

Formal borylation methods proceed through the activation of a carbon-carbon π-bond by an electrophilic boron source, without the requirement of a pre-formed B-element bond. google.com This strategy can involve the electrophilic activation of an alkyne, followed by subsequent reaction steps to form the borylated heterocycle. google.com

Palladium-Catalyzed Borylation of Aryl Halides

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a reliable route to arylboronates, which are key precursors to benzoxaboroles. The Miyaura-Ishiyama borylation, which involves the palladium-catalyzed reaction of an aryl halide with a diboron (B99234) reagent, is a widely used method. researchgate.net For the synthesis of 4-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol, a suitable starting material would be 2-bromo-3-methylbenzyl alcohol. This substrate can be subjected to palladium-catalyzed borylation to introduce the boronic ester functionality, which can then cyclize to the desired product. researchgate.net This method is valued for its high functional group tolerance and the availability of a wide range of catalysts and ligands. nih.govnih.gov

| Aryl Halide | Boron Reagent | Catalyst/Ligand | Base | Yield (%) | Reference |

| 4-Chloroanisole | Bis(pinacolato)diboron | Pd(OAc)₂/XPhos | K₃PO₄ | 90 | nsf.gov |

| 2-Bromo-1,3,5-triisopropylbenzene | Bis(pinacolato)diboron | Bedford Pd precursor/Ligand 5 | Not specified | 85 | nih.gov |

| Aryl Anhydrides | Bis(pinacolato)diboron | Pd(OAc)₂/dppb | Base-free | up to 93 | leah4sci.com |

This table is interactive and can be sorted by clicking on the column headers.

Organolithium and Grignard Reagent Approaches to Boronates

The use of organolithium and Grignard reagents is a classic and effective method for the formation of carbon-boron bonds. google.com This approach typically involves the reaction of an aryl halide with a strong base (like n-butyllithium) or magnesium metal to generate a highly nucleophilic organometallic species. This intermediate then reacts with a boron electrophile, such as trialkyl borate, to form the corresponding boronate ester after an acidic workup. nih.gov

A well-established procedure, often referred to as the Zhdankin method, utilizes the dilithiation of o-bromobenzyl alcohols followed by quenching with triisopropyl borate to afford benzoxaboroles. researchgate.net This methodology is particularly useful for preparing substituted benzoxaboroles. For the target molecule, 2-bromo-3-methylbenzyl alcohol would be the appropriate starting material.

| Aryl Halide | Organometallic Reagent | Boron Electrophile | Product | Reference |

| Aryl Bromide | iPrMgCl·LiCl | B(OiPr)₃ | Arylboronic acid | orgsyn.org |

| 2-Bromo-5-fluorophenyl)-methanol derivative | n-Butyllithium | Trimethyl borate | Tavaborole (B1682936) | researchgate.net |

| Dichloromethane | n-Butyllithium | Trimethyl borate | (Dichloromethyl)boronic acid |

This table is interactive and can be sorted by clicking on the column headers.

Targeted Synthesis of 4-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol

The targeted synthesis of 4-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol involves a multi-step process that begins with the synthesis of appropriately substituted precursors, followed by key functional group transformations and finally, cyclization to form the desired benzoxaborole ring.

The synthesis of 4-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol typically commences with a substituted toluene (B28343) derivative. A common precursor is 2-bromo-5-methylbenzyl alcohol. The synthesis of this precursor can be achieved from 2-bromo-5-methylbenzoic acid through reduction.

Key functional group transformations are then necessary to introduce the boronic acid functionality. This is often accomplished through a metal-halogen exchange reaction followed by borylation. For instance, the aryl bromide can be treated with an organolithium reagent, such as n-butyllithium, to form an aryllithium species. This intermediate is then reacted with a trialkyl borate, like trimethyl borate, followed by acidic workup to yield the corresponding boronic acid.

An alternative approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the boron moiety. In this case, the aryl bromide can be reacted with a diboron reagent, like bis(pinacolato)diboron, in the presence of a palladium catalyst and a suitable ligand.

The table below summarizes common precursors and the transformations required for the synthesis of the benzoxaborole scaffold.

| Precursor | Reagents and Conditions for Borylation | Resulting Intermediate |

| 2-Bromo-5-methylbenzyl alcohol | 1. n-BuLi, THF, -78 °C; 2. B(OMe)₃; 3. H₃O⁺ | (2-(Hydroxymethyl)-4-methylphenyl)boronic acid |

| 2-Iodo-5-methylbenzyl alcohol | Pd(OAc)₂, KOAc, Bis(pinacolato)diboron, Dioxane, 80 °C | 2-((2-(Hydroxymethyl)-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

These precursors, containing both the hydroxymethyl group and the boronic acid (or its ester), are primed for the subsequent cyclization step.

The final step in the synthesis of 4-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol is the intramolecular condensation of the ortho-hydroxymethylphenylboronic acid intermediate. This cyclization is typically a dehydration reaction that can be facilitated by heating or by the use of a dehydrating agent. The equilibrium of this reaction often favors the formation of the stable five-membered benzoxaborole ring.

In cases where the boronic acid is protected as a pinacol (B44631) ester, deprotection is required prior to or concurrently with cyclization. Acidic or basic conditions can be employed for the removal of the pinacol protecting group.

Recent advancements have also explored one-pot procedures where the borylation and cyclization are performed in a single reaction vessel, streamlining the synthetic process. For example, a palladium-catalyzed borylation of 2-bromobenzyl alcohol derivatives with a diboron reagent can be followed by an in-situ cyclization to afford the benzoxaborole product.

The following table outlines key cyclization methodologies.

| Starting Material | Cyclization Conditions | Product |

| (2-(Hydroxymethyl)-4-methylphenyl)boronic acid | Heat in toluene with azeotropic removal of water | 4-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol |

| 2-((2-(Hydroxymethyl)-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Acidic or basic hydrolysis followed by dehydration | 4-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol |

Advanced and Emerging Synthetic Techniques

The field of organoboron chemistry is continually evolving, with new synthetic methods offering greater efficiency, selectivity, and access to novel molecular architectures.

Photoinduced reactions have emerged as a powerful tool for the synthesis of organoboron compounds. nih.gov These methods often proceed under mild conditions and can offer unique reactivity patterns compared to traditional thermal methods. nih.gov For the synthesis of benzoxaborole precursors, photoinduced borylation of aryl halides has been developed. nih.gov This can involve the use of a photocatalyst that, upon irradiation, facilitates the generation of a reactive aryl radical, which then reacts with a diboron reagent. nih.gov These approaches can exhibit high functional group tolerance and provide an alternative to metal-catalyzed methods. nih.gov

Single-atom editing is a cutting-edge strategy that allows for the precise modification of molecular scaffolds by inserting, deleting, or exchanging single atoms within a ring system. rsc.orgrsc.org This technology offers a transformative approach to the synthesis of boron-containing heterocycles. rsc.orgrsc.org For instance, a non-boron-containing heterocycle, such as a benzofuran, could potentially be converted into a benzoxaborole through a reaction that replaces a carbon or oxygen atom with a boron atom. rsc.org While still a developing field, single-atom editing holds immense promise for the rapid diversification of existing molecular frameworks and the creation of novel boron heterocycles. rsc.orgrsc.org

The development of enantioselective methods for the synthesis of chiral boron heterocycles is of significant interest, particularly for applications in medicinal chemistry. For benzoxaboroles, enantioselective synthesis can be achieved through various strategies. One approach involves the use of chiral catalysts to control the stereochemistry of a key bond-forming reaction. For example, an enantioselective intramolecular oxa-Michael addition can be used to construct the chiral benzoxaborole core.

Another strategy involves the kinetic resolution of a racemic mixture of a key intermediate. For example, a chiral hydroborating agent can be used to selectively react with one enantiomer of a racemic allenylboronate, allowing for the separation of the enantiomers. nih.gov These enantiomerically enriched intermediates can then be converted to chiral benzoxaboroles. The development of such methods is crucial for accessing single-enantiomer benzoxaborole derivatives for biological evaluation.

Synthesis of Structural Analogues and Derivatives of 4-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol

The foundational structure of 4-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol serves as a versatile template for extensive chemical modification. Synthetic strategies have been developed to systematically alter the molecule's properties by modifying the aromatic ring, introducing a wide array of functional groups, and engineering the core heterocyclic system. These approaches allow for the fine-tuning of the compound's physicochemical and biological characteristics.

Modification of the Aromatic Ring System (e.g., Halogenation, Aryloxy Substitutions)

Modifications to the fused aromatic ring of the benzoxaborole scaffold are a primary strategy for creating structural analogues. These substitutions can significantly influence the electronic properties and steric profile of the molecule. nih.govacs.orgnih.gov Halogenation and the introduction of aryloxy groups are common and effective methods for achieving this diversification.

Halogen atoms, particularly fluorine and chlorine, are frequently incorporated into the benzene (B151609) ring. These substituents can alter the Lewis acidity of the boron atom and impact the molecule's interaction with biological targets. nih.gov For instance, the antifungal agent Tavaborole (AN2690) is a 5-fluoro-substituted benzoxaborole. nih.gov Synthetic routes to halogenated analogues often start from appropriately substituted precursors, such as halogenated thiophenols or 4-bromo-2-chlorophenol (B165030), which are then carried through multi-step sequences involving lithiation, silylation, and boronation to construct the final benzosiloxaborole ring system. nih.govrsc.org

Aryloxy and heteroaryloxy substitutions have also been explored to create extended molecular architectures. The synthesis of chloropyridine-2-yloxy substituted benzosiloxaboroles, for example, is achieved through a standard method that involves the silylation and boronation of the corresponding heterodiaryl ethers. rsc.orgresearchgate.net Similarly, O-functionalized benzosiloxaboroles can be prepared from a potassium 6-hydroxy-7-chloro-1,1-dimethyl-3,3-difluorobenzo-1,2,3-siloxaborolate intermediate. rsc.org This key intermediate reacts with substituted benzoyl chlorides or benzenesulfonyl chlorides to yield derivatives with 6-benzoate or 6-benzenesulfonate side groups attached to the aromatic core. rsc.org

| Modification Type | Substituent Example | Synthetic Precursor/Method | Reference |

|---|---|---|---|

| Halogenation | Fluorine | Starting from 1-bromo-3,5-difluorobenzene (B42898) for subsequent ring construction. | nih.gov |

| Halogenation | Chlorine | Starting from 4-bromo-2-chlorophenol to form a 7-chloro-substituted benzosiloxaborole. | rsc.org |

| Aryloxy Substitution | Substituted Benzoate | Reaction of a 6-hydroxy-benzosiloxaborolate with substituted benzoyl chlorides. | rsc.org |

| Aryloxy Substitution | Substituted Benzenesulfonate | Reaction of a 6-hydroxy-benzosiloxaborolate with substituted benzenesulfonyl chlorides. | rsc.org |

| Heteroaryloxy Substitution | Chloropyridine-2-yloxy | Silylation/boronation of corresponding heterodiaryl ethers. | rsc.orgresearchgate.net |

Introduction of Diverse Functional Groups

The introduction of diverse functional groups onto the benzoxaborole framework or its analogues is a powerful strategy for modulating molecular properties. These groups can introduce polarity, provide new interaction sites, and serve as handles for further chemical elaboration. A common approach involves the synthesis of a functionalized intermediate that can then undergo various chemical transformations.

For example, novel thiol-functionalized benzosiloxaboroles have been developed as versatile platforms for diversification. rsc.org The presence of a thiol (SH) group allows for a range of subsequent reactions, including thiol-Michael additions, oxidation, and nucleophilic substitutions. rsc.org This methodology has enabled the synthesis of series of new benzosiloxaboroles bearing polar functional groups such as carbonyl, ester, amide, imide, nitrile, sulfonyl, and sulfonamide, as well as pendant heterocyclic rings. rsc.org

Another sophisticated method utilizes an oxazoline (B21484) scaffold. The synthesis of benzosiloxaborole derivatives bearing a 4,4-dimethyl-2-oxazolin-2-yl substituent has been reported. nih.gov This oxazoline ring can be cleaved hydrolytically after N-methylation to yield an N-methylammoniumalkyl ester functionality. This ester then serves as a versatile intermediate for further derivatization, such as N-sulfonylation and N-acylation reactions, effectively enabling the modular synthesis of structurally extended benzosiloxaboroles. nih.gov

| Synthetic Strategy | Intermediate | Introduced Functional Groups | Reference |

|---|---|---|---|

| Thiol-Michael Addition & Substitution | Thiol-functionalized benzosiloxaborole | Carbonyl, Ester, Amide, Imide, Nitrile, Sulfonyl, Sulfonamide | rsc.org |

| Oxazoline Ring Opening & Derivatization | N-methylammoniumalkyl ester-functionalized benzosiloxaborole | N-methyl arylsulfonamide, N-acylated derivatives | nih.gov |

| Ortho-Oxalkylation | Arylboronic Acid | Various substituted C3 positions via reaction with aldehydes/ketones | nih.gov |

Ring-Expanded Systems and Heteroelement Analogues (e.g., Benzosiloxaboroles, Benzooxadiboroles)

Altering the core heterocyclic ring of the benzoxaborole system provides another avenue for creating novel analogues with distinct structural and electronic properties. This can be achieved by expanding the ring size or by replacing one of the ring atoms with a different element (a heteroelement). proquest.comnih.govnih.govmdpi.com

Benzosiloxaboroles are silicon analogues of benzoxaboroles, where the C3 carbon atom of the boracycle is replaced by a silicon atom, creating a B-O-Si linkage. proquest.comnih.gov The synthesis of these compounds can be achieved through halogen-lithium exchange reactions of (2-bromophenyl)boronates, followed by silylation or boronation of (2-lithiophenyl)dimethylsilanes. researchgate.net An alternative route involves the deprotonation of TBDMS thioethers with LDA, followed by trapping of the aryllithium intermediate with chlorodimethylsilane (B94632) and subsequent ring closure. nih.gov Benzosiloxaboroles often exhibit improved Lewis acidity and high affinity for diols compared to their carbon-based counterparts. researchgate.net

Benzooxadiboroles represent another class of heteroelement analogues, where the C3 carbon is formally replaced by a second boron atom, resulting in a B-O-B linkage within the five-membered ring. mdpi.com The synthesis of a 1,3-bis(diisopropylamino)-1,3-dihydro-2,1,3-benzooxadiborole was achieved through the aminolysis of 1,2-bis(dichloroboryl)benzene (B14340685), followed by ring closure with a hydroxide (B78521) anion. mdpi.com

Ring-expanded systems have also been synthesized. These include analogues based on larger aromatic cores like naphthalene (B1677914) or biphenyl. proquest.comnih.govnih.gov For example, 1,3-dihydroxy-1H,3H-naphth[l,8-cd][l,2,6]oxadiborin can be accessed via the diboronation of 1,8-dilithionaphthalene with B(OMe)₃. nih.gov Six-membered ring analogues, known as benzoxazaborines, which contain a B-O-C-N linkage, have also been developed. Their synthesis can involve the reduction of a (2-nitrophenyl)boronic acid to a (2-aminophenyl)boronic acid, which then undergoes condensation. proquest.comnih.gov A modular synthesis using a chelation-assisted Rh-catalyzed [2 + 2 + 2] cycloaddition has also been developed to access benzoxaboraheterocycles with 5-, 6-, and 7-membered oxaborole rings. acs.org

| Analogue Class | Key Structural Feature | Synthetic Approach Example | Reference |

|---|---|---|---|

| Benzosiloxaborole | B-O-Si linkage in a 5-membered ring | Halogen-lithium exchange of (2-bromophenyl)boronates followed by silylation. | researchgate.net |

| Benzooxadiborole | B-O-B linkage in a 5-membered ring | Aminolysis of 1,2-bis(dichloroboryl)benzene and ring closure. | mdpi.com |

| Benzoxazaborine | 6-membered ring with B-O-C-N linkage | Reduction of (2-nitrophenyl)boronic acid and subsequent condensation. | proquest.comnih.gov |

| Naphthalene-fused Oxadiborin | Ring-expanded aromatic system | Diboronation of 1,8-dilithionaphthalene. | nih.gov |

| Variable-Sized Oxaborole Ring | 5-, 6-, or 7-membered oxaborole ring | Rh-catalyzed [2 + 2 + 2] cycloaddition. | acs.org |

Chemical Reactivity and Reaction Mechanisms of 4 Methyl 1,3 Dihydro 2,1 Benzoxaborol 1 Ol

Intrinsic Reactivity of the Boron Center

The boron atom in the oxaborole ring is the primary site of chemical activity, largely due to its inherent electron deficiency and its ability to engage in intramolecular coordination.

Lewis Acidity and Electron Deficiency of Boron in Benzoxaboroles

The boron atom in benzoxaboroles possesses a vacant p-orbital, rendering it electron-deficient and a potent Lewis acid. nih.gov This characteristic allows it to readily accept an electron pair from Lewis bases. nih.govresearchgate.net Benzoxaboroles, including 4-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol, generally exhibit greater Lewis acidity than their corresponding acyclic arylboronic acids. acs.orgmdpi.com This enhanced acidity is attributed to the ring strain within the five-membered oxaborole ring. acs.orgsciengine.com

The interaction with a nucleophile, such as a hydroxide (B78521) ion, leads to a change in the boron's hybridization from sp² (trigonal planar) to sp³ (tetrahedral). This transformation into an anionic, tetrahedral boronate species helps to alleviate the inherent ring strain. acs.orgsciengine.com The acidity, often expressed as pKₐ, is a key parameter in modulating the pharmacokinetic properties of benzoxaborole-based compounds. researchgate.net The introduction of electron-withdrawing substituents on the benzene (B151609) ring can further increase the Lewis acidity of the boron center. mdpi.comnih.gov

| Compound | pKa Value | Reference |

|---|---|---|

| Benzoxaborole (unsubstituted) | ~7.3 | mdpi.commdpi.com |

| Phenylboronic acid | ~8.9 | mdpi.com |

| Methylboronic acid | ~10.4 | mdpi.com |

Role of Intramolecular Coordination (e.g., O→B, N→B)

Intramolecular coordination plays a significant role in stabilizing the electron-deficient boron center in benzoxaborole derivatives and related compounds. When functional groups containing lone pairs of electrons, such as amino (N) or hydroxyl (O) groups, are suitably positioned on the molecule, they can form a dative bond with the boron atom.

Similarly, O→B coordination can occur. Ethanolamine esters of benzoxaborole, for example, exhibit enhanced stability due to the coordination between the amino group's nitrogen and the boron atom. sciengine.com This principle of intramolecular stabilization is crucial in the design of benzoxaborole-based molecules for various applications, as it can modulate their chemical properties and stability.

Carbon-Boron Bond Transformations

The carbon-boron (C-B) bond in 4-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol is remarkably stable compared to that in many acyclic boronic acids. researchgate.netsciengine.com It is resistant to hydrolysis, even under reflux with 10% HCl. researchgate.netsciengine.com Despite this stability, the C-B bond can participate in a range of important synthetic transformations.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Benzoxaboroles are effective coupling partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon bonds. nih.govacs.orgnih.gov This reaction typically couples an organoboron species with an organohalide. yonedalabs.comresearchgate.net

The catalytic cycle for the Suzuki-Miyaura reaction involves three key steps:

Oxidative Addition : The palladium(0) catalyst reacts with the organohalide (e.g., an aryl bromide) to form a palladium(II) intermediate. libretexts.org

Transmetalation : A base activates the organoboron compound (the benzoxaborole), facilitating the transfer of its organic group from the boron atom to the palladium(II) center. libretexts.org

Reductive Elimination : The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst. libretexts.org

The versatility and mild conditions of the Suzuki-Miyaura reaction have made it a widely used method for modifying complex molecules containing the benzoxaborole scaffold. acs.orgresearchgate.net

Hydroboration and Carboboration Reactions

While 4-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol itself does not act as a hydroborating agent due to the absence of a boron-hydride (B-H) bond, the principles of hydroboration are relevant to the synthesis of its precursors.

Hydroboration is a fundamental reaction involving the addition of a B-H bond across an alkene or alkyne. wikipedia.orgmasterorganicchemistry.com This reaction typically proceeds with syn-addition and anti-Markovnikov regioselectivity, where the boron atom adds to the less substituted carbon. wikipedia.orgmasterorganicchemistry.comlibretexts.org The resulting organoborane can then be converted into other functional groups; for example, oxidation with hydrogen peroxide yields an alcohol. wikipedia.orgyoutube.com

Carboboration involves the addition of both a carbon and a boron moiety across a double or triple bond, creating a new C-C and C-B bond simultaneously. wikipedia.org These reactions are often catalyzed by transition metals. Depending on the reaction conditions and substrates, the addition can occur in a 1,1- or 1,2-fashion. wikipedia.orgnih.gov The 1,1-carboboration of alkynes, for instance, can yield alkenylboranes through a 1,2-migration of a substituent. wikipedia.org These methods represent powerful strategies for elaborating carbon skeletons while retaining a boron handle for further functionalization.

Nucleophilic Character and 1,2-Migration Phenomena

Although the boron in a neutral benzoxaborole is electrophilic, it can acquire nucleophilic character upon forming a tetrahedral "ate" complex with a Lewis base. This boronate complex is central to one of the most important transformations in organoboron chemistry: the 1,2-migration (or 1,2-shift). researchgate.netwikipedia.org

A 1,2-migration is an intramolecular rearrangement where a substituent moves from the boron atom to an adjacent carbon atom. researchgate.netwikipedia.org This process is stereospecific and is a powerful tool for asymmetric synthesis. researchgate.net The migration can be initiated in several ways:

Electrophilic Activation : An external electrophile (e.g., a halogen) can activate an alkenyl boronate, triggering the 1,2-shift. researchgate.net

Radical Induction : The reaction can proceed through radical intermediates, where a radical addition is followed by an electron transfer and subsequent 1,2-migration. nih.gov

Rearrangements : In certain systems, a bora-Wagner–Meerwein type of rearrangement can occur, leading to the migration of a boryl group. researchgate.net

These 1,2-migration phenomena are crucial for the stereospecific conversion of the C-B bond into new C-C, C-O, C-N, or C-X bonds, greatly expanding the synthetic utility of organoboron compounds like 4-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol.

Reactivity of the Cyclic Boron-Oxygen Linkage

The core reactivity of 4-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol is dictated by the benzoxaborole ring, a five-membered heterocyclic system containing a boron-oxygen (B-O) bond. This structure confers unique properties compared to simpler arylboronic acids.

Hydrolytic Stability of the Benzoxaborole Ring System

The benzoxaborole ring system exhibits remarkable hydrolytic stability, a characteristic that distinguishes it from many acyclic boronic acids. researchgate.net This stability is evident when compared to phenylboronic acid (PBA), as benzoxaborole remains unreacted even after refluxing for three hours in 10% hydrochloric acid, a condition under which PBA shows 90% decomposition within 1.5 hours. researchgate.net

This enhanced stability is a consequence of the cyclic structure. The formation of the five-membered ring is thermodynamically favored in aqueous environments. In fact, the corresponding open-chain precursor, o-hydroxymethylphenylboronic acid, spontaneously undergoes dehydration in water to form the more stable benzoxaborole ring. researchgate.net

Comparative Hydrolytic Stability of Benzoxaborole vs. Phenylboronic Acid (PBA)

| Compound | Condition | Result | Reference |

|---|---|---|---|

| Benzoxaborole | Reflux in 10% HCl for 3 hours | Almost quantitatively unreacted | researchgate.net |

| Phenylboronic Acid (PBA) | Reflux in 10% HCl for 1.5 hours | 90% decomposition | researchgate.net |

Equilibration with Semi-Anhydride Forms

While specific "semi-anhydride" forms of benzoxaboroles are not extensively documented in the literature, the open-chain boronic acid that exists in equilibrium with the benzoxaborole ring can undergo dehydration to form anhydrides. Under dehydrating conditions, boronic acids characteristically form cyclic trimers known as boroxines. This reaction involves the intermolecular condensation of three boronic acid molecules, eliminating three molecules of water. Therefore, any condition that shifts the equilibrium toward the open-chain form could potentially lead to boroxine (B1236090) formation if water is removed.

Adduct Formation with Hydroxyl-Containing Compounds and Diols

A defining feature of the benzoxaborole scaffold is its ability to form reversible covalent adducts with hydroxyl-containing compounds, particularly vicinal diols. rsc.orgnih.gov This reaction involves the boron atom, a Lewis acid, accepting a pair of electrons from the hydroxyl groups, which act as Lewis bases. nih.gov This interaction causes the boron center to transition from a trigonal planar sp² hybridized state to an anionic, tetrahedral sp³ hybridized state, forming a cyclic boronate ester. rsc.orgnih.gov

Benzoxaboroles are particularly adept at binding with diols, including biologically relevant carbohydrates, at physiological pH. researchgate.net This is a significant advantage over simpler arylboronic acids, which typically require more basic conditions for efficient complexation. researchgate.net The stability of the resulting boronate ester complex is dependent on the pH and the structure of the diol, with cis-1,2-diols on cyclic systems generally forming more stable adducts. rsc.org The association constants (Keq) for benzoxaborole with various diols have been measured, quantifying the strength of these interactions. acs.org

Association Constants (Keq) for Benzoxaborole with Various Diols

| Diol Compound | Keq (M-1) | pH Condition | Reference |

|---|---|---|---|

| Alizarin Red S (ARS) | 1500 ± 200 | 7.4 | acs.orgnih.gov |

| D-Fructose | 500 ± 100 | 7.4 | acs.org |

| D-Sorbitol | 110 ± 20 | 7.4 | acs.org |

| D-Glucose | 19 ± 2 | 7.4 | acs.org |

| Catechol | 1200 ± 100 | 7.4 | acs.org |

Influence of the 4-Methyl Substituent on Reactivity

Electronic and Steric Effects of Methyl Group

Electronic Effects: The methyl group is a weak electron-donating group (EDG) through induction and hyperconjugation. By donating electron density to the aromatic ring, it slightly increases the electron density at the boron atom. This reduces the boron's Lewis acidity, making it a weaker electron pair acceptor compared to the unsubstituted benzoxaborole. rsc.org Consequently, the pKa of 4-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol is expected to be slightly higher than that of the parent benzoxaborole (pKa ≈ 7.3). researchgate.net This modulation of Lewis acidity can affect the equilibrium constants of adduct formation with diols. rsc.org

Steric Effects: Steric effects arise from the spatial arrangement of atoms and the repulsive forces between their electron clouds. stackexchange.comnumberanalytics.com For 4-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol, the methyl group is located on the aromatic backbone, remote from the reactive boron center. Due to this distance, it does not exert significant steric hindrance on the approach of nucleophiles, such as diols, to the boron atom. Its steric impact is therefore minimal concerning the primary reactivity at the boron-oxygen linkage.

Regioselectivity and Stereochemical Control in Reactions

Regioselectivity: The concept of regioselectivity pertains to the preference of a chemical reaction to occur at one position over another. The 4-methyl group's primary influence on regioselectivity would be in electrophilic aromatic substitution reactions, where it would direct incoming electrophiles to the ortho and para positions relative to itself. However, in the context of the compound's characteristic reaction—adduct formation with diols—the 4-methyl group has no direct influence on regioselectivity. The regiochemistry of boronate ester formation is determined entirely by the structure and orientation of the hydroxyl groups on the diol substrate.

Stereochemical Control: 4-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol is an achiral molecule. When it reacts with a chiral, non-racemic diol, it forms diastereomeric boronate esters. Due to the significant distance between the 4-methyl group and the boron center where the new stereocenters are effectively formed, the methyl group exerts negligible stereochemical influence on this process. It does not effectively control the facial selectivity of the diol's approach to the boron atom, and therefore, it is not a useful directing group for achieving high diastereoselectivity in adduct formation. The stereochemical outcome of the reaction is almost entirely dependent on the inherent stereochemistry of the diol partner.

Structural Characterization and Spectroscopic Analysis of 4 Methyl 1,3 Dihydro 2,1 Benzoxaborol 1 Ol

Advanced Spectroscopic Methods for Structural Elucidation

Advanced spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of a chemical compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray diffraction, and Infrared (IR) spectroscopy each provide unique and complementary information regarding the compound's atomic connectivity, three-dimensional arrangement in the solid state, and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique used to determine the structure of organic compounds by observing the magnetic properties of atomic nuclei.

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy would be used to map out the carbon-hydrogen framework of 4-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol.

¹H NMR: A proton NMR spectrum would be expected to show distinct signals corresponding to the different types of protons in the molecule. This would include signals for the three aromatic protons on the benzene (B151609) ring, the two protons of the methylene (B1212753) (-CH₂-) group, the three protons of the methyl (-CH₃) group, and a signal for the hydroxyl (-OH) proton attached to the boron atom. The chemical shift, integration (relative number of protons), and splitting pattern (multiplicity) of each signal would provide information about the electronic environment and connectivity of the protons.

¹³C NMR: A carbon-13 NMR spectrum would display signals for each unique carbon atom in the structure. For 4-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol, this would include signals for the aromatic carbons, the methylene carbon, and the methyl carbon. The chemical shifts of these signals are indicative of the carbon's hybridization and bonding environment.

A data table summarizing the expected, but currently unavailable, NMR data would typically be presented as follows:

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Aromatic CH | Data not available | Data not available |

| Aromatic C | N/A | Data not available |

| -CH₂- | Data not available | Data not available |

| -CH₃ | Data not available | Data not available |

| B-OH | Data not available | N/A |

¹¹B NMR spectroscopy is a specialized technique used to probe the environment of the boron nucleus. For 4-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol, the ¹¹B NMR spectrum would provide a signal with a characteristic chemical shift indicating the coordination state and electronic environment of the boron atom within the benzoxaborole ring system. This technique is crucial for confirming the presence and structural role of boron in the molecule.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish definitive correlations between atoms. A COSY spectrum would show correlations between coupled protons (e.g., adjacent aromatic protons), while an HSQC spectrum would link each proton signal to its directly attached carbon atom, confirming the C-H connections within the molecule's skeleton.

X-ray Diffraction Studies for Solid-State Structure

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a compound in the solid state. If suitable crystals of 4-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol were available, this technique would provide exact bond lengths, bond angles, and information on how the molecules pack together in the crystal lattice. This analysis would confirm the planar and cyclic nature of the benzoxaborole system.

A typical table for crystallographic data would include:

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. The IR spectrum of 4-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol would exhibit characteristic absorption bands corresponding to its functional groups. Key expected vibrations would include a broad O-H stretch from the hydroxyl group, C-H stretches for the aromatic and aliphatic (methyl and methylene) groups, C=C stretches from the aromatic ring, and a characteristic, strong B-O stretch associated with the oxaborole ring. Studies on related benzoxaborole compounds suggest a characteristic band for the B-OH group stretching vibration may appear in the range of 1446–1414 cm⁻¹.

A summary of expected IR absorptions would be presented in a table:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H (hydroxyl) stretch | Data not available (typically broad, ~3200-3600) |

| C-H (aromatic) stretch | Data not available (typically ~3000-3100) |

| C-H (aliphatic) stretch | Data not available (typically ~2850-3000) |

| C=C (aromatic) stretch | Data not available (typically ~1450-1600) |

| B-O stretch | Data not available (expected ~1300-1450) |

Computational and Theoretical Investigations

Computational chemistry provides powerful tools to understand the intrinsic properties of molecules like 4-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol. Through quantum chemical calculations and molecular dynamics simulations, a detailed picture of its electronic structure, stability, and conformational dynamics can be obtained.

In silico studies on various substituted benzoxaboroles have shown that substituents modulate the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). An electron-donating group like the methyl group at the 4-position would be expected to raise the energy of the HOMO, potentially impacting the molecule's reactivity and interaction with biological targets. The binding free energy calculations on other substituted benzoxaboroles have highlighted the critical role of specific residues in protein-inhibitor recognition, a process that is sensitive to the electronic properties of the benzoxaborole. acs.org

General trends observed for substituted benzoxaboroles indicate a correlation between the electronic nature of the substituent and the pKa of the boronic acid moiety. While specific calculations for the 4-methyl derivative are not extensively reported, a Hammett relationship has been established for a series of substituted benzoxaboroles, demonstrating a linear correlation between the substituent's electronic parameter (σ) and the measured pKa. nih.gov

Table 1: Expected Effects of a 4-Methyl Substituent on the Electronic Properties of 1,3-dihydro-2,1-benzoxaborol-1-ol

| Electronic Property | Expected Effect of 4-Methyl Group | Rationale |

|---|---|---|

| HOMO Energy | Increase | Electron-donating nature of the methyl group |

| LUMO Energy | Minimal Change | Substituent effect is more pronounced on the HOMO |

| HOMO-LUMO Gap | Decrease | Due to the increase in HOMO energy |

| Lewis Acidity of Boron | Decrease | Increased electron density on the aromatic ring |

| pKa | Increase | Reduced acidity due to electron donation |

Molecular dynamics (MD) simulations offer insights into the conformational flexibility and intermolecular interactions of benzoxaborole derivatives in various environments. While specific MD simulations for 4-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol are not widely available in the literature, studies on other substituted benzoxaboroles provide a framework for understanding its likely behavior.

MD simulations have been employed to investigate the binding of benzoxaborole inhibitors to biological targets, such as enzymes. These simulations can reveal the key interactions, including hydrogen bonds and van der Waals forces, that stabilize the ligand-protein complex. For instance, in studies of benzoxaborole derivatives as carbonic anhydrase inhibitors, MD simulations have been used to calculate binding free energies and to understand the conformational variability of the inhibitors within the enzyme's active site. researchgate.net The presence of a methyl group at the 4-position could influence the binding orientation and dynamics of the molecule within a target binding pocket.

The aromaticity of the benzene ring fused to the oxaborole ring is a key feature of the benzoxaborole scaffold. Nucleus-Independent Chemical Shift (NICS) is a computational method used to assess the aromaticity of a cyclic system. Negative NICS values inside a ring are indicative of aromatic character (diatropic ring current), while positive values suggest anti-aromaticity (paratropic ring current).

Spectroscopic Analysis of Derivatives and Reaction Intermediates

Spectroscopic techniques are essential for the characterization of benzoxaboroles and their derivatives. NMR and mass spectrometry are particularly powerful in elucidating the structure of these compounds and their reaction products.

The introduction of a fluorine atom onto the benzoxaborole scaffold can significantly impact its physicochemical and biological properties. Fluorine substitution is a common strategy in medicinal chemistry to modulate metabolic stability, binding affinity, and membrane permeability.

Table 2: Representative Spectroscopic Data for a Substituted Benzoxaborole Analog

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~2.3 | s | Ar-CH₃ |

| ~5.0 | s | -CH₂-O- | |

| ~7.0-7.5 | m | Aromatic protons | |

| ¹³C | ~20 | Ar-CH₃ | |

| ~70 | -CH₂-O- | ||

| ~120-150 | Aromatic carbons | ||

| ¹¹B | ~28-30 | br s | Trigonal boron |

Note: These are generalized expected values and can vary based on the solvent and other substituents.

A hallmark of benzoxaboroles is their ability to form covalent adducts with diols. This reactivity is central to their mechanism of action in many biological systems. The boron atom in the benzoxaborole acts as a Lewis acid, reacting with the hydroxyl groups of diols to form a tetrahedral boronate ester.

This transformation from a trigonal planar boron to a tetrahedral boron is accompanied by a characteristic change in the ¹¹B NMR chemical shift. The trigonal boron of the free benzoxaborole typically exhibits a broad signal around 28-30 ppm. nih.gov Upon adduct formation, this signal shifts upfield to a sharper peak in the range of 5-15 ppm, indicative of the formation of a tetrahedral boronate species. This spectroscopic shift provides a convenient method for monitoring the binding of benzoxaboroles to diol-containing molecules such as saccharides and glycoproteins. nih.gov The specific shifts and binding affinities would be influenced by the electronic effects of the 4-methyl substituent.

Applications in Chemical Research and Development Excluding Clinical/drug Specific Data

Catalytic Roles of 4-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol and Related Compounds

The boron atom in benzoxaboroles, including the 4-methyl derivative, possesses a vacant p-orbital, allowing it to function as a Lewis acid. nih.gov This electronic feature is central to its catalytic activity, enabling the activation of substrates in various organic transformations.

While the direct use of achiral benzoxaboroles like 4-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol as primary enantioselective catalysts is not extensively documented, related boron-containing heterocyclic compounds are paramount in the field. Chiral 1,3,2-oxazaborolidines, for instance, are well-established catalysts that facilitate a range of enantioselective photochemical reactions. nih.gov These catalysts operate by coordinating with the substrate, thereby creating a chiral environment that directs the stereochemical outcome of the reaction. nih.gov The development of chiral variants of benzoxaboroles or their use as ligands for metal catalysts represents an area of potential for asymmetric synthesis.

The formation of amide bonds is a cornerstone of organic and medicinal chemistry. researchgate.net Boronic acids and their derivatives have emerged as highly effective catalysts for the direct amidation of carboxylic acids and amines, offering a greener alternative to traditional methods that require stoichiometric activating agents and produce significant waste. ucl.ac.uksigmaaldrich.com Benzoxaboroles, as cyclic boronic acid hemiesters, participate in this catalysis. nih.gov

The catalytic cycle, as established for arylboronic acids, is believed to involve the activation of the carboxylic acid. The boronic acid catalyst reacts with the carboxylic acid to form an acylboronate intermediate. This species is more electrophilic than the parent carboxylic acid, rendering it susceptible to nucleophilic attack by an amine to form the amide bond and regenerate the catalyst. nih.gov The reaction is typically driven to completion by the removal of water. ucl.ac.uk

Table 1: Key Features of Boronic Acid-Catalyzed Amidation

| Feature | Description | Reference |

| Mechanism | Activation of carboxylic acid via an acylboronate or related intermediate. | nih.gov |

| Reactants | Carboxylic acids, Amines | sigmaaldrich.com |

| Key Advantage | Avoids stoichiometric coupling reagents, reducing waste. | ucl.ac.uk |

| Conditions | Often requires removal of water (e.g., molecular sieves, azeotropic distillation). | ucl.ac.uk |

| Catalyst Class | Arylboronic acids and their derivatives, including benzoxaboroles. | nih.govdiva-portal.org |

Role in Organic Synthesis as Versatile Building Blocks

Organic building blocks are functionalized molecules that serve as foundational components for constructing more complex molecular architectures. sigmaaldrich.com The benzoxaborole scaffold, including 4-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol, is a valuable building block due to the unique reactivity of its dual-functionality: a modifiable aromatic ring and a versatile boronic acid moiety. acs.orgmdpi.com

The benzoxaborole core serves as a robust scaffold for the synthesis of complex molecules, including natural products and their analogues. acs.orgnih.gov Its utility stems from its stability and the capacity for controlled, site-selective functionalization. Chemists can utilize the aromatic ring for modifications through standard aromatic substitution reactions, while the boron center can be engaged in a variety of coupling reactions or used as a handle for subsequent transformations. This allows for the systematic assembly of intricate three-dimensional structures.

4-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol and related compounds are valuable precursors for a wide array of chemical transformations. The boronic acid functional group is particularly versatile. It can be protected and carried through multiple synthetic steps or transformed into other functional groups. For example, boronic acids are well-known precursors for Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds. Furthermore, the diol-binding capability of the boron atom can be exploited to create temporary tethers or directing groups in complex synthetic sequences.

Table 2: Representative Transformations of the Benzoxaborole Moiety

| Transformation Type | Description | Potential Outcome |

| Cross-Coupling | The C-B bond can participate in palladium-catalyzed reactions (e.g., Suzuki-Miyaura). | Formation of biaryl structures or attachment of alkyl/alkenyl groups. |

| Oxidation | The C-B bond can be oxidized to a C-O bond. | Introduction of a hydroxyl group on the aromatic ring. |

| Ring Modification | Reactions targeting the aromatic ring (e.g., nitration, halogenation). | Introduction of new functional groups for further elaboration. |

| Esterification | The B-OH group reacts with diols to form stable boronic esters. | Protection of the boron moiety or formation of supramolecular structures. |

Molecular Recognition and Supramolecular Chemistry

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules bound together by non-covalent interactions. nih.gov Benzoxaboroles are particularly adept at molecular recognition, a key principle of supramolecular chemistry, due to their inherent ability to form reversible covalent bonds with diols, such as those found in saccharides (sugars). bath.ac.uk

The Lewis acidity of the boron atom in the benzoxaborole ring is enhanced compared to simple phenylboronic acids, leading to stronger and more stable interactions with diols. acs.orgbath.ac.uk This property has been widely exploited to create chemical sensors. For example, a benzoxaborole-containing molecule can be designed to produce a fluorescent or colorimetric signal upon binding to a specific sugar, allowing for its detection and quantification. bath.ac.uk This selective binding is also the basis for their use in self-assembly, where benzoxaborole units and diol units can be programmed to form well-defined, larger supramolecular structures. nih.govbath.ac.uk The 4-methyl group can subtly influence these interactions by altering the electronic properties and steric environment of the benzoxaborole core.

Development of Molecular Receptors for Sugars and Glycoconjugates

The inherent ability of benzoxaboroles to bind with cis-diols makes them excellent candidates for the development of molecular receptors for sugars and glycoconjugates. researchgate.net This interaction is particularly significant at physiological pH, a condition where many other boronic acids show limited binding affinity. The incorporation of the benzoxaborole moiety into various platforms, such as nanoparticles and copolymers, has been explored to enhance their binding capabilities and create sophisticated sensing systems. acs.org

One notable application is in the development of materials for the highly specific enrichment of glycoproteins. acs.org For instance, aminobenzoxaborole has been used to functionalize the surface of magnetic core/shell microspheres. These functionalized microspheres can then selectively capture glycoproteins from complex biological samples, such as cell lysates. acs.org This selective binding allows for the isolation and subsequent analysis of these important biomolecules.

Furthermore, benzoxaborole-containing copolymers have been synthesized to act as saccharide-responsive materials. acs.org These polymers can undergo conformational changes or alterations in their physical properties, such as micelle inversion, in the presence of specific sugars. acs.org This responsiveness has potential applications in the development of sensors and controlled-release systems that are triggered by the presence of a target saccharide. The binding affinity of benzoxaborole derivatives towards different saccharides can be modulated by introducing various substituents, which allows for the creation of arrays of receptors for the differential sensing of various sugars.

Formation of Supramolecular Assemblies

The benzoxaborole scaffold serves as a versatile building block in supramolecular chemistry, facilitating the construction of complex, ordered structures through non-covalent interactions. researchgate.netresearchgate.net The reversible nature of the boronic ester bond formed between the benzoxaborole and diol-containing molecules is a key feature that enables the formation of dynamic and responsive supramolecular assemblies. rsc.org

An important application in this area is the development of self-healing polymers and hydrogels. rsc.org These materials are designed to spontaneously repair damage, and the incorporation of benzoxaborole moieties provides a mechanism for this self-healing property. When a polymer network containing benzoxaborole is damaged, the reversible B-O bonds can break and reform, allowing the material to mend itself. This dynamic covalent chemistry has been utilized to create injectable hydrogels that can encapsulate cells for tissue engineering applications. acs.org

The ability of benzoxaboroles to participate in these dynamic covalent interactions opens up possibilities for the design of a wide range of supramolecular structures, including homopolymers, alternating copolymers, and block copolymers. rug.nl These can further self-assemble into various architectures such as micelles, vesicles, and gels, with potential applications in areas like drug delivery and the creation of "smart" materials that respond to specific chemical stimuli. rug.nl

Emerging Applications in Material Science

The unique electronic and structural properties of boron-containing compounds have led to their increasing use in materials science. nih.gov While specific research on 4-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol in these applications is still emerging, the broader class of benzoxaboroles and related boron compounds shows significant promise in the development of advanced materials. nih.gov

Boron-containing compounds, particularly those with electron-deficient boron centers, are being explored for their potential use in organic light-emitting diodes (OLEDs). The electron-accepting nature of the boron atom can be harnessed to create materials with specific electronic properties required for efficient charge transport and emission in OLEDs. While the direct application of 4-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol in OLEDs has not been extensively reported, the development of various organic molecules containing boron for this purpose suggests a potential avenue for future research. The incorporation of a benzoxaborole moiety into larger conjugated systems could lead to novel materials for use as emitters or hosts in the emissive layer of OLEDs.

The integration of boron-containing compounds into polymers is a growing area of research for the development of new electronic materials. rsc.org The unique characteristics of boron can be combined with the processability of polymers to create materials for a range of applications, including sensors and electronic devices. Self-healing polymers based on benzoxaborole chemistry, for example, have potential applications in electronic packaging and adhesives where durability and repairability are crucial. rsc.org The ability to form dynamic covalent networks through the benzoxaborole moiety allows for the creation of robust yet adaptable polymer-based materials.

Contributions to Chemical Biology Research (Focus on Mechanism, Not Drug Efficacy)

Benzoxaboroles have emerged as powerful tools in chemical biology for probing the mechanisms of biological processes, particularly through their interactions with enzymes. nih.gov The ability of the boron atom to form stable, reversible covalent bonds with active site residues of target proteins allows for detailed investigations into enzyme function and inhibition.

A prime example of the utility of benzoxaboroles in chemical biology is in the study of aminoacyl-tRNA synthetases, such as leucyl-tRNA synthetase (LeuRS). ox.ac.ukasm.orgnih.govnih.govacs.org Benzoxaboroles have been shown to inhibit these enzymes through a novel mechanism known as oxaborole tRNA trapping (OBORT). asm.org In this mechanism, the benzoxaborole forms a covalent adduct with the 3'-terminal ribose of tRNA within the editing site of the enzyme. ox.ac.ukacs.org This stable ternary complex of enzyme-tRNA-benzoxaborole effectively blocks the enzyme's function. ox.ac.ukacs.org The study of resistance mutations to benzoxaborole inhibitors has provided further insights into the editing mechanism of LeuRS, revealing the importance of specific amino acid residues in maintaining the electrostatic environment of the active site. nih.gov

Another class of enzymes targeted by benzoxaboroles is the phosphodiesterases (PDEs), particularly PDE4. mdpi.comfrontiersin.orgnih.govmdpi.comresearchgate.net PDE4 is a key enzyme in the regulation of cyclic adenosine (B11128) monophosphate (cAMP) levels, which in turn modulates inflammatory responses. nih.gov Benzoxaborole-based inhibitors have been shown to effectively inhibit PDE4, leading to an increase in intracellular cAMP. nih.gov The mechanism of inhibition involves the interaction of the benzoxaborole with the enzyme's active site, disrupting its catalytic activity. mdpi.com The study of these interactions provides valuable information about the structure and function of the PDE4 active site, aiding in the rational design of more potent and selective inhibitors.

Development of Chemical Probes for Biological Systems

The development of chemical probes typically involves the functionalization of a core molecule to incorporate reporter tags (e.g., fluorophores, biotin) or reactive groups for target identification, without significantly compromising the molecule's interaction with its biological target. Although the benzoxaborole ring system is a subject of extensive research, leading to the synthesis of thousands of derivatives, the focus has predominantly been on therapeutic applications rather than the development of chemical probes.

Future research may explore the potential of 4-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol as a starting point for chemical probe development, leveraging the known biological activities of the benzoxaborole class to investigate specific biological pathways or identify novel protein targets. However, at present, there is a lack of specific data to populate a detailed discussion or data table on its application in this area of chemical research.

Table of Research Findings on 4-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol-Based Chemical Probes

| Probe Derivative | Target | Biological System | Application | Research Findings |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | No published research detailing the use of 4-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol in the development of chemical probes was identified. |

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies for 4-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol

Current synthetic routes to substituted benzoxaboroles often rely on multi-step processes starting from ortho-substituted aryl bromides or 2-formylphenylboronic acids. acs.org While effective, these methods can present challenges in terms of regioselectivity and functional group tolerance, particularly for substitutions at the C4 position. Future research should prioritize the development of more efficient, scalable, and regioselective synthetic strategies.

Key areas for exploration include:

Transition-Metal Catalyzed C-H Borylation/Functionalization: Direct C-H activation and borylation of readily available m-cresol derivatives could provide a more atom-economical and direct route to the necessary precursors. Developing catalysts that favor borylation ortho to the methyl group would be a significant advancement.

Novel Cyclization Strategies: While most syntheses conclude with the spontaneous cyclization of a 2-(hydroxymethyl)phenylboronic acid, exploring alternative cyclization precursors and catalysts could offer new possibilities. For instance, Ru-catalyzed cyclotrimerization from specific alkynes has been shown to produce benzoxaborole cores and could be adapted for substituted analogues.

Flow Chemistry and Process Optimization: For key intermediates, utilizing continuous flow hydrogenation and other flow chemistry techniques could bypass challenges associated with scalability, safety, and purification that are often encountered in traditional batch processes. acs.org This is particularly relevant for potentially hazardous steps like nitration, which are sometimes used to introduce functional handles. acs.org

A comparison of potential synthetic starting points is outlined below.

| Starting Material Type | Common Precursor for Benzoxaborole Synthesis | Potential Advantages for 4-Methyl Synthesis | Key Challenge |

| Aryl Bromides | 2-Bromo-3-methylbenzyl alcohol | Readily available starting materials | Ensuring high regioselectivity in subsequent borylation steps. |

| Formylphenylboronic Acids | 3-Methyl-2-formylphenylboronic acid | Convergent synthesis, final step is a simple reduction/cyclization. | Multi-step preparation of the boronic acid precursor itself. |

| Boronic Pinacol (B44631) Esters | 2-(Bromomethyl)-3-methylphenylboronic acid pinacol ester | Stable intermediates, compatible with various coupling reactions. acs.org | Introduction of the hydroxymethyl surrogate can be complex. acs.org |

Exploration of Under-Investigated Reactivity Patterns and Mechanisms

The known reactivity of benzoxaboroles is dominated by their Lewis acidity and their ability to form reversible covalent adducts with cis-diols, which is the basis for much of their biological activity. nih.govacs.org However, the full scope of their chemical reactivity remains to be explored. Future work should investigate reactivity patterns beyond diol binding.

Promising avenues include:

Thiol-Boron Interactions: Inspired by work on benzosiloxaboroles (silicon analogues of benzoxaboroles), the interaction of 4-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol with thiols is a key area for investigation. nih.gov Exploring its reactivity with cysteine residues in proteins or its potential use in thiol-ene click reactions could open new applications in bioconjugation and materials science.

Reactions with Atypical Nucleophiles: The interaction with sulfenic acids, which are important in redox signaling and enzyme catalysis, has been identified as a promising area for benzoxaboroles. acs.org Characterizing the kinetics and thermodynamics of the reaction between the 4-methyl derivative and sulfenic acids could lead to novel enzyme inhibitors or chemical probes.

Suzuki-Miyaura Cross-Coupling: Benzoxaboroles can serve as important intermediates in Suzuki-Miyaura cross-coupling reactions to prepare ortho-substituted benzyl alcohols, which are valuable synthetic building blocks. A systematic study of the coupling efficiency of 4-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol with various aryl halides would expand its synthetic utility.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers powerful tools to predict and rationalize the behavior of molecules, guiding experimental work and accelerating discovery. Applying advanced computational modeling to 4-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol can provide deep insights into its properties and potential applications.

Future computational studies should focus on:

DFT (Density Functional Theory) Calculations: Using DFT to model the electronic structure, Lewis acidity, and reaction energetics can help predict its reactivity with various nucleophiles. researchgate.net Such studies can elucidate how the 4-methyl group electronically perturbs the benzoxaborole core compared to the parent compound.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic interactions of the compound with biological targets, such as enzymes or RNA. nih.gov This can help rationalize binding affinities and guide the design of more potent derivatives. For example, simulations could predict whether the 4-methyl group creates favorable or unfavorable steric interactions within an enzyme's active site. mdpi.com

Binding Free Energy Calculations: For identified biological targets, calculating the binding free energy can provide a quantitative prediction of inhibitory potency. tandfonline.com This can be used to prioritize experimental testing and to design new analogues with improved activity.

Design of Novel Scaffolds Integrating the Benzoxaborole Core for Materials Applications

The ability of the boronic acid functional group to form reversible dynamic covalent bonds with diols makes it highly attractive for the development of advanced materials. rsc.org Integrating 4-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol into polymeric scaffolds is a promising direction for creating novel functional materials.

Key research areas include:

Self-Healing Polymers and Hydrogels: Benzoxaboroles can be incorporated into polymer networks to create self-healing materials that respond to stimuli like pH or the presence of sugars. rsc.orgrsc.org The 4-methyl group could be used to tune the hydrophobicity and mechanical properties of such materials, potentially leading to improved stability or altered responsiveness.

Functionalized Nanoparticles: Covalently attaching the 4-methyl-benzoxaborole moiety to the surface of nanoparticles (e.g., magnetic Fe₃O₄/poly(acrylic acid) microspheres) could create tools for the specific enrichment of glycoproteins or other diol-containing biomolecules from complex biological samples. acs.org

Sugar-Responsive Systems: Developing polymers containing the 4-methyl-benzoxaborole unit for sugar-binding applications is a significant opportunity. morressier.com These materials could be used in biosensors or drug delivery systems that release their payload in response to specific saccharides. The binding affinity and selectivity could be compared to polymers containing the parent benzoxaborole or traditional phenylboronic acid.

| Material Type | Potential Role of 4-Methyl-benzoxaborole | Anticipated Application |

| Hydrogels | pH- and sugar-responsive cross-linker | Self-healing materials, controlled drug delivery. rsc.orgrsc.org |

| Functionalized Surfaces | Glycoprotein recognition and binding agent | Biosensors, specific enrichment of biomolecules. acs.org |

| Stimuli-Responsive Elastomers | Dynamic covalent cross-linking unit | Injectable and biocompatible medical adhesives or implants. rsc.org |

Elucidation of Broader Chemical Biology Implications beyond Current Paradigms

The biological activity of benzoxaboroles has been primarily linked to the inhibition of enzymes like leucyl-tRNA synthetase (LeuRS) and phosphodiesterase 4 (PDE4). acs.orgresearchgate.net To unlock new therapeutic potential, research must look beyond these established paradigms.

Future investigations should aim to:

Identify Novel Protein Targets: Unbiased screening of 4-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol against broad panels of enzymes could reveal unexpected targets. Enzymes that rely on a serine-based catalytic mechanism (e.g., β-lactamases, viral proteases) or that contain sulfenic acid residues are particularly promising candidates. acs.orgnih.gov

Explore New Therapeutic Areas: Based on newly identified targets, the compound could be evaluated in disease models beyond the current scope of antifungals and anti-inflammatories. For example, inhibition of carbonic anhydrases or viral proteases could point towards applications in glaucoma or antiviral therapy. tandfonline.comnih.gov

Develop Chemical Probes: The unique reactivity of the benzoxaborole moiety makes it an excellent candidate for the development of chemical probes to study biological processes. 4-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol could be functionalized with fluorescent tags or affinity labels to visualize and identify diol-containing molecules or specific enzyme activities within cells.

By systematically pursuing these future research directions, the scientific community can fully characterize the chemical, material, and biological properties of 4-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol, potentially elevating this specific derivative from a chemical curiosity to a valuable tool in science and medicine.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol, and what analytical methods validate its structure?

- Methodological Answer : The compound is typically synthesized via condensation of substituted phenylboronic acids with diols under mild conditions. For example, morpholine-catalyzed reactions in diethyl ether yield crystalline products after solvent evaporation . Structural validation requires 1H/13C NMR to confirm the benzoxaborole ring and hydroxyl group (e.g., δ ~30 ppm in 11B-NMR for boron coordination) , supplemented by X-ray crystallography to resolve bond angles and torsional strain .

Q. How can researchers ensure purity during synthesis, and what techniques detect impurities?

- Methodological Answer : Purity is ensured via solid-phase extraction (SPE) using HLB cartridges (60 mg, 3 cc) to remove polar byproducts . High-performance liquid chromatography (HPLC) with UV detection at 254 nm identifies non-volatile impurities, while gas chromatography-mass spectrometry (GC-MS) detects volatile side products. Internal standards like deuterated analogs (e.g., triclosan-d3) improve quantification accuracy .

Q. What safety protocols are critical when handling boron-containing compounds like this benzoxaborole?

- Methodological Answer : Use fume hoods for reactions releasing volatile boron intermediates. Wear nitrile gloves and safety goggles to prevent dermal/ocular exposure. Waste containing boron must be neutralized with 1 M NaOH before disposal . Glassware should be deactivated with 5% dimethyldichlorosilane to prevent analyte adsorption .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of 4-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol?

- Methodological Answer : Perform Design of Experiments (DoE) to test variables:

- Solvent : Diethyl ether vs. THF (affects reaction rate and crystallization).

- Catalyst : Morpholine vs. triethylamine (impacts boron-oxygen bond formation efficiency) .

- Temperature : Room temperature vs. reflux (higher temperatures may degrade heat-sensitive intermediates).

Yield optimization requires LC-MS monitoring of intermediate stability and side-product formation .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected 1H-NMR splitting patterns)?

- Methodological Answer : Contradictions may arise from dynamic exchange processes (e.g., tautomerism in the benzoxaborole ring). Use variable-temperature NMR to identify exchange-broadened peaks. Cross-validate with DFT calculations (B3LYP/6-31G*) to model equilibrium states . For ambiguous signals, employ 2D NMR techniques (HSQC, HMBC) to assign coupling pathways .

Q. What strategies are effective for studying the compound’s stability under physiological conditions (e.g., hydrolysis)?

- Methodological Answer : Conduct accelerated stability testing in buffers (pH 4–9) at 37°C. Monitor degradation via LC-MS with electrospray ionization (ESI) to detect hydrolyzed products (e.g., boronic acid derivatives). Use isotopic labeling (e.g., 14C-labeled analogs) to trace degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products